Aceclidine-d3 (hydrochloride)

Catalog No.
S12859730
CAS No.
M.F
C9H16ClNO2
M. Wt
208.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aceclidine-d3 (hydrochloride)

Product Name

Aceclidine-d3 (hydrochloride)

IUPAC Name

(2,2,3-trideuterio-1-azabicyclo[2.2.2]octan-3-yl) acetate;hydrochloride

Molecular Formula

C9H16ClNO2

Molecular Weight

208.70 g/mol

InChI

InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H/i6D2,9D;

InChI Key

LWWSARSTZGNKGV-PWTNGEROSA-N

Canonical SMILES

CC(=O)OC1CN2CCC1CC2.Cl

Isomeric SMILES

[2H]C1(C(C2CCN1CC2)([2H])OC(=O)C)[2H].Cl

Aceclidine-d3 (hydrochloride) is a deuterated analog of aceclidine, a parasympathomimetic agent primarily utilized in the treatment of glaucoma. It is specifically known for its ability to lower intraocular pressure by acting as a muscarinic acetylcholine receptor agonist. The compound's chemical formula is C9H16ClNO2C_9H_{16}ClNO_2, with a molecular weight of 205.68 g/mol. Its structure is characterized by a bicyclic framework that is structurally related to quinuclidine, which contributes to its pharmacological properties .

Typical of compounds containing amine and ester functional groups. The most notable reaction is hydrolysis, where aceclidine-d3 can be converted into its corresponding acid and alcohol. Additionally, it may participate in deacetylation reactions, leading to the formation of the parent amine, which can further interact with biological targets .

The primary biological activity of aceclidine-d3 (hydrochloride) is its function as a muscarinic acetylcholine receptor agonist. This activity results in the contraction of the iris sphincter muscle, leading to miosis (pupil constriction) and subsequently reducing intraocular pressure in patients with glaucoma. The compound has demonstrated efficacy in lowering intraocular pressure with an effective concentration range (EC50) of approximately 1.8 to 17 µM for human M2 receptors . Side effects may include increased salivation and bradycardia when administered in excessive doses .

The synthesis of aceclidine-d3 (hydrochloride) typically involves the deuteration of aceclidine using deuterated reagents under controlled conditions. Common methods for synthesizing deuterated compounds include:

  • Deuteration via Exchange: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
  • Reduction Reactions: Employing deuterated reducing agents in the presence of appropriate substrates.
  • Chemical Modification: Starting from commercially available aceclidine and modifying it through established organic synthesis techniques to introduce deuterium .

Aceclidine-d3 (hydrochloride) serves primarily in research settings rather than clinical applications. Its unique isotopic labeling allows for advanced pharmacokinetic studies and metabolic pathway investigations. The compound can be utilized in:

  • Pharmacological Research: To study receptor interactions and drug metabolism.
  • Development of Diagnostic Tools: As a tracer in imaging studies related to muscarinic receptor activity.
  • Clinical Trials: To assess efficacy and safety profiles in comparison to non-deuterated counterparts .

Interaction studies involving aceclidine-d3 (hydrochloride) focus on its binding affinity and activity at muscarinic acetylcholine receptors. These studies help elucidate the pharmacodynamics of the compound, assessing how it competes with other ligands for receptor binding sites. Additionally, understanding its interactions with various enzymes involved in metabolic pathways can provide insights into its potential side effects and therapeutic efficacy .

Aceclidine-d3 (hydrochloride) shares structural similarities with several other compounds that act on muscarinic receptors or have similar pharmacological effects. Notable similar compounds include:

  • Talsaclidine: Another muscarinic receptor agonist used for similar therapeutic purposes.
  • Muscarine: A naturally occurring alkaloid that also acts as a muscarinic agonist.
  • Pilocarpine: A well-known miotic agent used in glaucoma treatment.

Comparison Table

CompoundStructure TypePrimary UseUnique Features
Aceclidine-d3Bicyclic amineGlaucoma treatmentDeuterated analog for research
TalsaclidineBicyclic amineGlaucoma treatmentDifferent receptor selectivity
MuscarineAlkaloidResearch on neurotransmissionNaturally occurring
PilocarpineAlkaloidGlaucoma treatmentEstablished clinical use

Aceclidine-d3's uniqueness lies in its isotopic labeling, which allows for precise tracking in biological systems, enhancing our understanding of drug actions and interactions without altering the inherent pharmacological properties associated with aceclidine itself .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.1057867 g/mol

Monoisotopic Mass

208.1057867 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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